Manganese triacetate dihydrate

Übersicht

Beschreibung

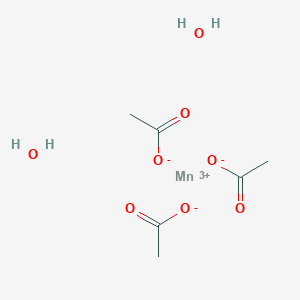

Manganese triacetate dihydrate, also known as manganese(III) acetate dihydrate, is a coordination compound of manganese in the +3 oxidation state. It is represented by the chemical formula (CH₃COO)₃Mn·2H₂O. This compound is a brown solid that exhibits moderate solubility in water and acetic acid. It is widely used in organic synthesis as a mild and selective oxidizing agent and as a precursor for synthesizing manganese oxides and other manganese-containing materials .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Manganese triacetate dihydrate is typically prepared by combining potassium permanganate and manganese(II) acetate in acetic acid. The reaction proceeds as follows: [ \text{KMnO}_4 + \text{Mn(OAc)}_2 + \text{HOAc} \rightarrow \text{Mn(OAc)}_3 \cdot 2\text{H}_2\text{O} ] In this reaction, potassium permanganate acts as an oxidizing agent, converting manganese(II) acetate to manganese(III) acetate in the presence of acetic acid .

Industrial Production Methods: In industrial settings, this compound can also be synthesized using electrochemical methods starting from manganese(II) acetate. This method involves the electrochemical oxidation of manganese(II) acetate in an acetic acid solution .

Analyse Chemischer Reaktionen

Types of Reactions: Manganese triacetate dihydrate is known for its ability to undergo various types of reactions, including:

Oxidation Reactions: It acts as a one-electron oxidant and can oxidize alkenes via the addition of acetic acid to form lactones. .

Substitution Reactions: It can participate in substitution reactions, particularly in the presence of enolizable compounds and unsaturated systems.

Common Reagents and Conditions:

Reagents: Potassium permanganate, manganese(II) acetate, acetic acid, acetic anhydride.

Conditions: Reactions are typically carried out in acetic acid solutions at room temperature or slightly elevated temperatures

Major Products:

Lactones: Formed from the oxidation of alkenes.

Radical Adducts: Formed from the interaction of manganese triacetate with enolizable compounds and subsequent addition to unsaturated systems

Wissenschaftliche Forschungsanwendungen

Applications in Organic Synthesis

Manganese triacetate dihydrate is predominantly utilized as a mild and selective oxidizing agent in various organic reactions:

- Radical Cyclizations : It acts as a one-electron oxidant, facilitating the formation of lactones from alkenes through radical mechanisms. The reaction typically involves the generation of a radical intermediate, which subsequently reacts with the alkene to yield cyclic products .

- α-Keto-Acetoxylation : This compound can oxidize β-ketoesters at the α-carbon, leading to the formation of α-acetoxy enones. The mechanism involves the transfer of an acetate group from manganese to the substrate, followed by further oxidation .

- Direct Acetylation : this compound serves as a catalyst for the direct acetylation of alcohols with acetic acid, enhancing reaction efficiency .

Case Study 1: Oxidative Cyclization of N-Aryl-3-Oxobutanamides

A study demonstrated that manganese(III) acetate effectively oxidized N-aryl-3-oxobutanamides in ethanol, yielding dimeric 3,3'-biindoline-2,2'-dione derivatives. This reaction showcased high yields and selectivity, highlighting manganese triacetate's utility in synthesizing complex organic molecules .

Case Study 2: Synthesis of Organo-Conjugates

Research involving trimethylated gallic acid (Eudesmic acid) used this compound for synthesizing an organo-conjugate from modified manganese polyoxomolybdate. The study included quantum chemical calculations and cytotoxicity assessments on breast cancer cell lines, demonstrating the compound's relevance in medicinal chemistry .

Wirkmechanismus

The mechanism by which manganese triacetate dihydrate exerts its effects involves the formation of radical intermediates. In oxidation reactions, it acts as a one-electron oxidant, generating radical species that subsequently react with substrates. For example, in the oxidation of alkenes, a •CH₂CO₂H radical intermediate is formed, which then reacts with the alkene, followed by additional oxidation steps and ring closure to form lactones .

Vergleich Mit ähnlichen Verbindungen

Manganese(II) acetate tetrahydrate: Used in similar applications but differs in oxidation state and reactivity.

Manganese(III) acetylacetonate: Another manganese(III) compound used in organic synthesis and catalysis.

Uniqueness: Manganese triacetate dihydrate is unique due to its moderate solubility in water and acetic acid, making it a versatile reagent in organic synthesis. Its ability to act as a mild and selective oxidizing agent, along with its role in the synthesis of manganese oxides and other materials, distinguishes it from other manganese compounds .

Biologische Aktivität

Manganese triacetate dihydrate (Mn(OAc)₃·2H₂O), a manganese(III) compound, has gained attention for its diverse biological activities and applications in synthetic organic chemistry. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and associated toxicity.

- Molecular Formula : C₆H₉MnO₆

- Molecular Weight : 232.07 g/mol

- CAS Number : 19513-05-4

- IUPAC Name : Manganese(3+) triacetate

This compound functions primarily as an oxidizing agent in various biochemical reactions. Its biological activity is largely attributed to its ability to generate free radicals, which can initiate oxidative stress in cells. This property is leveraged in synthetic organic chemistry for radical cyclization processes.

Oxidative Stress and Neurotoxicity

Manganese ions can induce oxidative stress by generating reactive oxygen species (ROS), leading to cellular damage. Notably, manganese exposure has been linked to neurotoxicity, particularly affecting dopaminergic neurons. The mechanism involves:

- Inhibition of mitochondrial functions : Manganese can substitute for calcium ions in mitochondrial pathways, disrupting oxidative phosphorylation and leading to energy deficits.

- Disruption of neurotransmitter systems : Manganese affects dopamine and other neurotransmitter levels, potentially causing neurodegenerative effects similar to Parkinson's disease .

Antibacterial Activity

Recent studies have shown that this compound exhibits antibacterial properties. For example, it has been used in the synthesis of 3-arylsulfenylindoles, which demonstrated significant antibacterial activity against various strains. The mechanism involves the formation of reactive intermediates that disrupt bacterial cell wall synthesis .

Radical Cyclization in Natural Product Synthesis

This compound is a critical reagent in radical cyclization reactions used for synthesizing complex natural products. It facilitates the generation of radicals that can react with alkenes or other substrates, enabling the formation of cyclic structures essential for many bioactive compounds .

Case Studies

- Neurotoxicity Studies : Research has indicated that manganese exposure leads to increased ROS production and subsequent neuronal damage. In vitro studies demonstrated that Mn(III) can impair mitochondrial function and induce apoptosis in dopaminergic cell lines .

- Antibacterial Efficacy : A study evaluated the antibacterial activity of compounds synthesized using manganese triacetate as a catalyst. The results showed promising antibacterial effects against Gram-positive and Gram-negative bacteria, highlighting its potential as a therapeutic agent .

- Synthesis of Natural Products : Manganese triacetate has been employed in the synthesis of various natural products through radical cyclization methods. These processes have yielded compounds with potential anticancer and antifungal properties, showcasing the compound's versatility in drug development .

Toxicological Considerations

While this compound has beneficial applications, its toxicity profile cannot be overlooked. Chronic exposure to manganese can lead to:

- Neurodegenerative disorders : Similar to Parkinson's disease symptoms due to dopaminergic neuron damage.

- Cellular oxidative damage : Resulting from excessive ROS production.

The balance between its utility in synthesis and potential health risks necessitates careful handling and usage guidelines in laboratory settings.

Eigenschaften

IUPAC Name |

manganese(3+);triacetate;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C2H4O2.Mn.2H2O/c3*1-2(3)4;;;/h3*1H3,(H,3,4);;2*1H2/q;;;+3;;/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONJSLAKTVIZUQS-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].O.O.[Mn+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13MnO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40497293 | |

| Record name | Manganese(3+) acetate--water (1/3/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40497293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19513-05-4 | |

| Record name | Manganese(3+) acetate--water (1/3/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40497293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.